molecular formula C13H20ClN3O2 B2994378 Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate CAS No. 1695045-35-2

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate

Cat. No.: B2994378
CAS No.: 1695045-35-2
M. Wt: 285.77
InChI Key: WNDPQJQKWDWKKU-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate is a specialized chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in modern synthetic organic chemistry. The Boc group is widely used to protect primary amines during multi-step synthesis because it is stable to basic conditions and can be cleanly removed under mild acidic conditions, thus preventing unwanted side reactions . The structure of this molecule, which integrates a protected ethylcarbamate linker with a chlorinated aniline moiety, makes it a valuable precursor for constructing more complex molecules. Researchers utilize such intermediates in the synthesis of potential therapeutic agents. For instance, a closely related analog, tert-butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate, has been documented as a key intermediate in research, highlighting the utility of this class of compounds . Its primary research value lies in its role as a synthetic intermediate for generating compound libraries or for the targeted synthesis of specific bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-5-4-9(14)8-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDPQJQKWDWKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate typically involves multiple steps. One common approach is the reaction of 2-amino-4-chloroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often used to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents are iron and hydrogen gas.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide for cyanation.

Major Products Formed:

  • Oxidation: 2-amino-4-chloronitrobenzene

  • Reduction: 2-amino-4-chloroaniline

  • Substitution: 2-amino-4-cyanobenzene

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects.

Comparison with Similar Compounds

tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate

  • Structure : Replaces the 4-chloro substituent with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Molecular Weight: 319.33 g/mol vs. 255.74 g/mol (chloro analog, ).
    • Reactivity: The electron-withdrawing -CF₃ group enhances electrophilic aromatic substitution but may reduce nucleophilicity compared to -Cl.
    • Applications: Used in kinase inhibitor synthesis due to improved metabolic stability .

tert-Butyl (2-chloro-4-nitrophenyl)carbamate

  • Structure: Nitro (-NO₂) substituent at the 4-position instead of amino (-NH₂).
  • Properties: Molecular Weight: 272.71 g/mol. Reactivity: The nitro group deactivates the aromatic ring, slowing SNAr reactions. Requires harsher conditions for reduction compared to amino derivatives. Applications: Intermediate in agrochemical synthesis .

tert-Butyl (4-chlorophenethyl)carbamate

  • Structure : Lacks the ethylenediamine linker, featuring a phenethyl group.
  • Properties: Molecular Weight: 255.74 g/mol. Stability: Reduced steric hindrance compared to the ethylenediamine analog, leading to faster Boc deprotection under acidic conditions. Safety: Classified as non-hazardous (), contrasting with more reactive analogs like vinyl carbamates ().

Key Observations :

  • The primary compound exhibits higher yields (77–90%) in SNAr and cyclization steps compared to adamantanyl or cyclopentyl carbamates (44–72%) due to optimized reaction conditions .
  • LCMS data ([M-Boc+H]+) correlates with molecular weight differences, aiding in purity assessment during synthesis .

Toxicity and Carcinogenicity

  • Ethyl Carbamate: Known carcinogen (induces liver tumors in rodents); mutagenic metabolites require CYP450 activation .
  • Vinyl Carbamate : 10–100× more potent than ethyl carbamate in tumor induction due to direct DNA alkylation .
  • tert-Butyl Carbamates: Generally non-carcinogenic (e.g., tert-butyl (4-chlorophenethyl)carbamate, ). The Boc group enhances stability, reducing metabolic activation risks.

Biological Activity

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate, a compound of interest in medicinal chemistry, exhibits a range of biological activities due to its unique structural features. The compound is characterized by a carbamate linkage, which contributes to its pharmacological properties, and the presence of an aniline moiety that plays a significant role in receptor interactions.

  • Molecular Formula : C14H20ClN3O2
  • Molecular Weight : 283.78 g/mol
  • CAS Number : 215655-42-8

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural ComponentRole in Activity
Trifluoromethyl Group Enhances metabolic stability and increases potency
Aniline Moiety Acts as a key pharmacophore contributing to receptor binding
Carbamate Linkage Provides flexibility in molecular conformation

This compound interacts with specific molecular targets, primarily enzymes and receptors. This interaction can inhibit enzymatic activity or modulate receptor function, affecting various biological pathways. The trifluoromethyl group is particularly noted for enhancing pharmacokinetic properties, making it a valuable candidate for therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that similar compounds with an aniline structure possess minimum inhibitory concentrations (MIC) against common bacterial strains such as E. coli, S. aureus, and P. aeruginosa ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anticancer Potential

In vitro studies have indicated that this compound may exhibit anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, by increasing lactate dehydrogenase (LDH) levels and altering cell cycle dynamics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antibacterial effects of related carbamate derivatives against E. faecalis and K. pneumoniae. The results showed significant inhibition zones ranging from 19 mm to 30 mm compared to controls .
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay involving MCF-7 cells, the compound demonstrated an IC50 value indicating effective growth inhibition, with morphological changes observed under microscopy .
  • Protease Inhibition :
    • A fluorometric assay revealed that similar compounds effectively inhibited SARS-CoV 3CL protease, with IC50 values determined through substrate cleavage analysis .

Q & A

Q. What are the optimized synthetic routes for Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate, and how can yield be maximized?

  • Methodological Answer : A common method involves nucleophilic aromatic substitution between 4-chloro-1-fluoro-2-nitrobenzene and tert-butyl N-(2-aminoethyl)carbamate in a polar aprotic solvent (e.g., DMF) at 60–80°C. Yield optimization (up to 90%) is achieved by monitoring reaction progress via LCMS ([M-Boc+H]+ at m/z 260) and ensuring stoichiometric equivalence of reagents . Key Parameters :
Reagent RatioSolventTemperatureReaction TimeYield
1:1DMF70°C12–16 h90%

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., m/z 470.0006 [M]+) with 1^1H/13^13C NMR to verify substitution patterns. For crystalline samples, single-crystal X-ray diffraction using SHELXL refinement (via SHELX suite) resolves bond lengths and angles with <0.01 Å precision .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer : While specific stability data for this compound is limited, analogous tert-butyl carbamates are hygroscopic and degrade under acidic/alkaline conditions. Store at –20°C in inert atmospheres (argon) and avoid prolonged exposure to light. Monitor decomposition via TLC (Rf shifts) or HPLC .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from impurities or tautomerism. Use preparative HPLC to isolate pure fractions, followed by 2D NMR (e.g., HSQC, NOESY) to assign signals. Cross-validate with IR spectroscopy for functional groups (e.g., carbamate C=O stretch at ~1680–1720 cm⁻¹) .

Q. What mechanistic insights can DFT calculations provide for its reactivity in coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) models predict nucleophilic attack at the 4-chloro position due to electron-withdrawing effects of the nitro group. Calculate Fukui indices to identify electrophilic sites and optimize reaction conditions (e.g., solvent polarity, base strength) for regioselective substitutions .

Q. How is this compound utilized as an intermediate in drug discovery?

  • Methodological Answer : It serves as a precursor to benzimidazolone derivatives with kinase inhibition activity. For example, coupling with 4-iodophenyl urea under EDCI/HOBt conditions generates candidates for 8-oxoguanine DNA glycosylase (OGG1) inhibitors. Monitor bioactivity via enzymatic assays and ADMET profiling .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar carbamate syntheses?

  • Methodological Answer : Variability often stems from purification methods. Compare column chromatography (silica vs. C18 reverse-phase) and crystallization efficiency. For example, tert-butyl carbamates with nitro groups may require gradient elution (hexane/EtOAc to DCM/MeOH) to isolate pure products .

Research Findings and Applications

Q. Table 1: Key Applications in Medicinal Chemistry

ApplicationTargetKey FindingReference
Kinase inhibitor synthesisOGG1IC₅₀ = 12 nM in enzymatic assays
CCR2 antagonist intermediatesCCR2 receptor95% enantiomeric excess via iodolactamization

Q. Table 2: Stability Under Various Conditions

ConditionDegradation Observed?Analytical Method Used
pH 2 (HCl, 24 h)Yes (hydrolysis)HPLC-MS
40°C, 75% humidityNo (7 days)TLC
UV light (254 nm, 48 h)Partial degradationNMR

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